Isopropyl isocyanide

描述

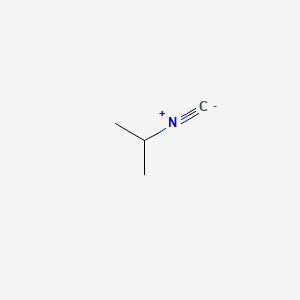

Structure

3D Structure

属性

IUPAC Name |

2-isocyanopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZUMMKYWBNKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208532 | |

| Record name | Isopropyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-45-8 | |

| Record name | Isopropyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Theoretical Exploration of Isopropyl Isocyanide's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Electronic Structure of Isocyanides

Isocyanides are organic compounds characterized by the -N≡C functional group. The electronic structure of the isocyano moiety is unique and can be described by two main resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a carbenic form with a double bond.[1][2] This dual nature imparts isocyanides with interesting reactivity, making them valuable synthons in organic chemistry.

The electronic properties of isocyanides, including their dipole moment, polarizability, and frontier molecular orbitals, are crucial for understanding their role in chemical reactions and their interactions with other molecules. Theoretical and computational chemistry provide powerful tools to investigate these properties in detail.

Theoretical and Computational Methodologies

The study of molecular electronic structure heavily relies on quantum chemical calculations. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

Ab Initio Methods

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters.[3] The Hartree-Fock (HF) method is the simplest ab initio approach, providing a good starting point for understanding the electronic structure.[3] More accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF results to include electron correlation effects, leading to more precise predictions of molecular properties.

Density Functional Theory (DFT)

DFT is a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[4] DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.[4] The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) is critical for the accuracy of DFT calculations.

Basis Sets

Both ab initio and DFT methods require the use of basis sets to represent the molecular orbitals. Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly employed, with the choice depending on the desired accuracy and the computational resources available.

Computational Protocol for Isopropyl Isocyanide

To perform a theoretical study on the electronic structure of this compound, the following computational workflow would be typically followed. This protocol is designed to yield accurate predictions of the molecule's geometry, vibrational frequencies, and electronic properties.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl isocyanide, also known as 2-isocyanopropane, is a versatile organic compound with the chemical formula C₄H₇N.[1] Characterized by the isocyanide functional group (-N≡C), it serves as a valuable building block in a variety of organic syntheses, most notably in multicomponent reactions such as the Ugi and Passerini reactions. Its unique electronic structure and reactivity make it a compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristically strong and unpleasant odor. It is a highly flammable and toxic compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇N | [1] |

| Molecular Weight | 69.11 g/mol | [1] |

| CAS Number | 598-45-8 | [1] |

| Boiling Point | 75 °C (lit.) | |

| Density | 0.733 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.371 (lit.) | |

| Flash Point | 20.6 °C (closed cup) | |

| Melting Point | No data available | |

| Vapor Pressure | No data available |

Table 2: Chemical and Safety Properties of this compound

| Property | Description | Reference(s) |

| IUPAC Name | 2-isocyanopropane | |

| Synonyms | Isopropyl isonitrile, 2-Propyl isonitrile | |

| Solubility | Soluble in most organic solvents. Reacts with water. | |

| Stability | Moisture sensitive. Reacts violently with water. | |

| Hazards | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the dehydration of N-isopropylformamide or the Hofmann carbylamine reaction.

Experimental Protocol 1: Dehydration of N-Isopropylformamide (Adapted from a General Procedure)

This protocol is adapted from a general method for the synthesis of isocyanides by dehydration of the corresponding formamides using phosphorus oxychloride (POCl₃) and a base.[2][3][4][5]

Reaction Scheme: (CH₃)₂CHNHCHO + POCl₃ + 2R₃N → (CH₃)₂CHNC + [R₃NH]⁺[PO₂Cl₂]⁻ + [R₃NH]⁺Cl⁻

Materials:

-

N-isopropylformamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (or another suitable tertiary amine base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-isopropylformamide (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Experimental Protocol 2: Hofmann Carbylamine Reaction (General Procedure)

The Hofmann carbylamine reaction provides a classical method for the synthesis of isocyanides from primary amines.[6][7][8][9][10]

Reaction Scheme: (CH₃)₂CHNH₂ + CHCl₃ + 3KOH → (CH₃)₂CHNC + 3KCl + 3H₂O

Materials:

-

Isopropylamine

-

Chloroform

-

Potassium hydroxide

-

Ethanol

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.

-

Add isopropylamine to the alcoholic KOH solution.

-

A phase-transfer catalyst can be added at this stage to improve the reaction rate.

-

Slowly add chloroform to the reaction mixture.

-

Heat the mixture to reflux for several hours. The formation of the isocyanide is often indicated by its characteristic foul odor.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an excess of water and extract the product with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter the solution and carefully remove the solvent by distillation.

-

Purify the crude product by fractional distillation.

Chemical Reactivity and Key Reactions

This compound is a reactive molecule that participates in a variety of chemical transformations, most notably multicomponent reactions.

Ugi Four-Component Reaction

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[11][12][13][14]

Reaction Workflow:

Caption: Workflow of the Ugi four-component reaction.

Experimental Protocol 3: Ugi Reaction with this compound (Illustrative Example)

This protocol is an illustrative example of a Ugi reaction using this compound.

Reaction Scheme: R¹CHO + R²NH₂ + R³COOH + (CH₃)₂CHNC → R¹CH(NR²COR³)C(O)NHCH(CH₃)₂

Materials:

-

Benzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Acetic acid (1.0 eq)

-

This compound (1.0 eq)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde and aniline in methanol. Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add acetic acid to the mixture, followed by the dropwise addition of this compound.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[15][16][17][18][19]

Reaction Mechanism:

Caption: Simplified mechanism of the Passerini reaction.

Experimental Protocol 4: Passerini Reaction with this compound (Illustrative Example)

This protocol provides an example of a Passerini reaction involving this compound.

Reaction Scheme: R¹CHO + R²COOH + (CH₃)₂CHNC → R¹CH(OCOR²)C(O)NHCH(CH₃)₂

Materials:

-

Formaldehyde (1.0 eq)

-

Adamantane-1-carboxylic acid (1.5 eq)

-

This compound (1.2 eq)

-

Dichloromethane

Procedure:

-

To a solution of adamantane-1-carboxylic acid and this compound in dichloromethane, add formaldehyde.

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting α-acyloxy amide by column chromatography.

Spectral Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| FTIR (Liquid Film) | The isocyanide group (-N≡C) exhibits a characteristic strong absorption band in the range of 2175-2115 cm⁻¹. Other expected peaks include C-H stretching around 2970 cm⁻¹ and C-H bending vibrations. | |

| ¹H NMR (CDCl₃) | The spectrum is expected to show a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group. | |

| ¹³C NMR (CDCl₃) | Expected signals include a peak for the isocyanide carbon, a peak for the methine carbon, and a peak for the two equivalent methyl carbons. The isocyanide carbon typically appears in the range of 155-160 ppm. | |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 69. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the isopropyl group ([M-43]⁺). |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide array of complex molecules through its participation in multicomponent reactions. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and key chemical transformations. The provided spectral data serves as a crucial reference for the identification and characterization of this important synthetic building block. Researchers, scientists, and drug development professionals can leverage this information to effectively and safely incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.

References

- 1. Buy this compound | 598-45-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]

- 8. grokipedia.com [grokipedia.com]

- 9. Carbylamine Reaction Mechanism [unacademy.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 15. Passerini reaction - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 18. Passerini Reaction [organic-chemistry.org]

- 19. organicreactions.org [organicreactions.org]

isopropyl isocyanide molecular geometry and bonding

An In-Depth Technical Guide to the Molecular Geometry and Bonding of Isopropyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-isocyanopropane, is an organic compound with the chemical formula (CH₃)₂CHNC. As a member of the isocyanide family, it is characterized by the isocyano functional group (-N⁺≡C⁻), where the organic moiety is connected through the nitrogen atom.[1] Isocyanides are isomers of nitriles and are known for their distinct, potent odors and unique reactivity. They serve as versatile building blocks in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions, and as ligands in organometallic chemistry. An accurate understanding of the molecular geometry and electronic structure of this compound is fundamental to harnessing its chemical properties for applications in synthetic chemistry and drug discovery.

This technical guide provides a detailed analysis of the molecular geometry, bonding characteristics, and the experimental and computational methodologies used to elucidate such properties for this compound.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound is defined by the geometry of its two constituent parts: the tetrahedral isopropyl group and the nearly linear isocyanide functional group. While specific experimental gas-phase structural data for this compound is not extensively published, its geometry can be accurately predicted based on computational modeling and comparison with structurally similar molecules.

The central carbon of the isopropyl group is sp³ hybridized, leading to a tetrahedral arrangement with the attached methyl groups and the hydrogen atom. This group is then bonded to the sp hybridized nitrogen atom of the isocyanide moiety. The C-N-C fragment in isocyanides is typically close to 180°, resulting in a linear arrangement of these atoms.[1]

Predicted Structural Parameters

The quantitative data for the geometry of this compound, derived from computational chemistry models and typical values for analogous bonds, are summarized in the table below. These values represent the parameters for the molecule in its lowest energy conformation.

| Parameter | Bond/Angle | Typical/Computed Value |

| Bond Lengths | C-N (Isocyanide) | ~ 1.17 Å |

| N-C (Isopropyl) | ~ 1.47 Å | |

| C-C (Isopropyl) | ~ 1.54 Å | |

| C-H (Methyl) | ~ 1.09 Å | |

| C-H (Central) | ~ 1.10 Å | |

| Bond Angles | ∠ C-N-C | ~ 180° |

| ∠ C-C-C (Isopropyl) | ~ 111° | |

| ∠ N-C-C (Isopropyl) | ~ 109.5° | |

| ∠ H-C-H (Methyl) | ~ 109.5° |

Bonding in this compound

The bonding in this compound is dominated by the electronic characteristics of the isocyano functional group. This group is isoelectronic with carbon monoxide and exhibits a unique bonding pattern that can be described by two primary resonance structures.[1]

-

Zwitterionic Structure : This is the major contributor, featuring a triple bond between the nitrogen and carbon atoms. In this form, the nitrogen atom bears a formal positive charge, and the terminal carbon atom has a formal negative charge (R-N⁺≡C⁻). This structure accounts for the linearity of the C-N-C group, as the central nitrogen and carbon atoms are sp hybridized.

-

Carbene-like Structure : A minor but significant contributor to the overall bonding is a structure with a double bond between nitrogen and carbon (R-N=C:). In this resonance form, the nitrogen is neutral with a lone pair of electrons, while the terminal carbon is a carbene with a lone pair, giving it a sextet of electrons. This carbene character is responsible for much of the characteristic reactivity of isocyanides, including their participation in insertion and cycloaddition reactions.[1]

The actual electronic distribution is a hybrid of these forms, resulting in a highly polar functional group with significant electron density on the terminal carbon atom.

Methodologies for Structural Elucidation

Determining the precise molecular geometry of a molecule like this compound in the gas phase relies on sophisticated experimental techniques that can measure internuclear distances and angles with high precision.

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful technique for determining the three-dimensional structure of molecules in the gas phase, free from intermolecular forces.

Methodology:

-

Sample Preparation & Introduction : A volatile liquid sample of this compound is heated to produce a vapor. This gas is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).

-

Electron Beam Interaction : A high-energy beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the effusing gas stream.

-

Scattering : The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattering pattern is a result of the interference between electron waves scattered by different pairs of atoms.

-

Detection : The scattered electrons produce a diffraction pattern on a position-sensitive detector, such as an electron imaging plate. This pattern consists of concentric rings of varying intensity.

-

Data Reduction : The radial intensity of the diffraction pattern is measured. This intensity is converted from a function of distance on the detector to a function of the scattering angle or momentum transfer (s).

-

Structural Refinement : A theoretical molecular scattering curve is calculated based on an initial guess of the molecular geometry (bond lengths, angles, and dihedral angles). This theoretical curve is iteratively refined by adjusting the geometric parameters to achieve the best possible fit with the experimentally obtained scattering data. This process yields the final molecular structure.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy analyzes the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Methodology:

-

Sample Introduction : A gaseous sample of this compound is introduced into a waveguide or resonant cavity at very low pressure.

-

Microwave Irradiation : The sample is irradiated with microwave radiation over a range of frequencies.

-

Absorption & Detection : When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the energy, and a transition is detected. This results in a spectrum of absorption lines.

-

Data Analysis : The frequencies of these transitions are used to determine the molecule's rotational constants (A, B, C), which are inversely related to its moments of inertia.

-

Structure Determination : By determining the moments of inertia for the primary molecule and its isotopically substituted analogues (e.g., containing ¹³C or ¹⁵N), the positions of the atoms can be calculated with very high precision, yielding highly accurate bond lengths and angles.

Computational Protocol: Geometry Optimization

When experimental data is unavailable, computational chemistry provides a reliable alternative for determining molecular geometry.

Methodology:

-

Initial Structure : An approximate 3D structure of the molecule is built using standard bond lengths and angles.

-

Method Selection : A theoretical method and basis set are chosen. Common methods include Density Functional Theory (DFT) (e.g., B3LYP) or ab initio methods (e.g., MP2) with a suitable basis set (e.g., 6-31G* or cc-pVTZ).[2]

-

Energy Minimization : The calculation systematically adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy.[3][4] This process, known as geometry optimization, involves calculating the forces on each atom and moving them until those forces are effectively zero.[4][5]

-

Frequency Calculation : A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Final Geometry : The output provides the optimized Cartesian coordinates of all atoms, from which precise bond lengths, bond angles, and dihedral angles can be calculated.[3]

Conclusion

The molecular architecture of this compound is defined by a tetrahedrally coordinated isopropyl group attached to a nearly linear isocyano moiety. The bonding within the isocyanide functional group is complex, best described as a resonance hybrid between a zwitterionic, triple-bonded form and a minor but reactive carbene-like structure. While specific, high-precision experimental data on its geometry are sparse, its structure can be confidently predicted through computational geometry optimization and comparison with related molecules. The methodologies of Gas Electron Diffraction, Microwave Spectroscopy, and computational chemistry are the principal tools through which such structural and bonding insights are obtained, providing the foundational knowledge required for its application in advanced chemical synthesis and materials science.

References

The Landmark Interstellar Detection of Isopropyl Cyanide and its Astrobiological Significance

A Technical Guide for Researchers in Astrophysics, Astrochemistry, and Drug Development

Abstract

The first interstellar detection of a branched alkyl molecule, isopropyl cyanide (i-C₃H₇CN), in the star-forming region Sagittarius B2 (Sgr B2) represents a pivotal discovery in our understanding of prebiotic chemistry in the cosmos. This finding, made possible by the unprecedented capabilities of the Atacama Large Millimeter/submillimeter Array (ALMA), challenges previous notions that large organic molecules in the interstellar medium (ISM) were predominantly straight-chain structures. The significant abundance of isopropyl cyanide, relative to its linear isomer, suggests that branched molecules—a key structural feature of amino acids—may be prevalent in the universe. This guide provides an in-depth analysis of the detection, quantification, and proposed formation pathways of isopropyl cyanide, along with a discussion of its profound implications for the origins of life. The detailed experimental protocols and quantitative data presented herein serve as a critical resource for researchers exploring the frontiers of astrochemistry and its potential connections to biochemistry.

Introduction

The vast expanses of the interstellar medium have long been considered a cradle of chemical complexity, harboring a diverse array of molecules that could be the precursors to life. For decades, radio astronomy has unveiled a rich inventory of interstellar molecules, yet the largest organic species discovered were characterized by simple, linear carbon backbones. This paradigm shifted with the detection of isopropyl cyanide (i-C₃H₇CN), the first molecule with a branched carbon chain to be identified in interstellar space.[1][2][3][4]

This discovery is of profound significance as the branched structure of isopropyl cyanide is a fundamental characteristic of many amino acids, the building blocks of proteins.[3][5] Its presence in a star-forming region like Sagittarius B2 suggests that the chemical pathways to life's essential components may be more universal than previously thought, potentially originating in the cold, diffuse clouds between stars even before the formation of planets.[3][5] This guide synthesizes the key findings related to the detection and significance of interstellar isopropyl cyanide, offering a technical overview for scientists and researchers.

Interstellar Detection in Sagittarius B2

Isopropyl cyanide was detected in the giant molecular cloud Sagittarius B2 (Sgr B2), a prolific star-forming region located approximately 27,000 light-years from Earth near the center of the Milky Way.[2][4][5][6] Sgr B2 is a renowned "hot spot" for the discovery of complex organic molecules due to its dense and warm molecular cores.[2][3][7] The detection was made using the Atacama Large Millimeter/submillimeter Array (ALMA), a powerful radio telescope interferometer in Chile.[2][5]

The observations were part of the "Exploring Molecular Complexity with ALMA" (EMoCA) survey, which conducted a full spectral line survey of Sgr B2(N), a northern hot core within the Sgr B2 complex.[8] The high sensitivity and angular resolution of ALMA were crucial in identifying the faint spectral lines of isopropyl cyanide amidst a dense forest of emissions from other molecules.[1]

Quantitative Data

The analysis of the ALMA spectral data yielded precise quantitative measurements of isopropyl cyanide and its straight-chain isomer, normal-propyl cyanide (n-C₃H₇CN). These findings are summarized in the table below.

| Parameter | Isopropyl Cyanide (i-C₃H₇CN) | Normal-Propyl Cyanide (n-C₃H₇CN) | Reference |

| Column Density (cm⁻²) | 7.2 ± 1.4 × 10¹⁶ | 1.8 ± 0.4 × 10¹⁷ | [1][2] |

| Rotational Temperature (K) | 153 ± 12 | 153 ± 12 | [1] |

| Linewidth (FWHM, km s⁻¹) | ~5 | ~5 | [1] |

| Abundance Ratio | [i-C₃H₇CN] / [n-C₃H₇CN] = 0.40 ± 0.06 | [1] | |

| Identified Spectral Features | ~50 | ~120 | [2][4][9][10] |

Table 1: Quantitative Observational Data for Propyl Cyanide Isomers in Sagittarius B2(N)

The significant abundance of isopropyl cyanide, at approximately 40% that of its linear counterpart, suggests that branched molecules may be far more common in the interstellar medium than previously assumed.[1][11]

Experimental Protocols

The successful detection and characterization of interstellar isopropyl cyanide relied on a synergistic approach combining astronomical observations, laboratory spectroscopy, and theoretical chemical modeling.

Astronomical Observations: ALMA

The observational data were acquired using the Atacama Large Millimeter/submillimeter Array. The key parameters of the observational setup are detailed below.

| Parameter | Specification | Reference |

| Telescope | Atacama Large Millimeter/submillimeter Array (ALMA) | [1] |

| Project | EMoCA (Exploring Molecular Complexity with ALMA) | [8][12] |

| Target Source | Sagittarius B2(N) | [1] |

| Frequency Coverage | 84.1 GHz to 110.7 GHz | [1] |

| Spectral Resolution | 488 kHz (smoothed) | [1] |

| Number of Antennas | 22 to 26 | [1] |

Table 2: ALMA Observational Parameters

Data Analysis and Spectral Identification

The raw observational data were calibrated and imaged using the Common Astronomy Software Applications (CASA) package, version 4.2.0.[1] The identification of molecular lines was performed under the assumption of local thermodynamic equilibrium (LTE). This process involves comparing the observed spectral features with extensive laboratory data.

Predictions of the rotational spectra for both isopropyl and normal-propyl cyanide were sourced from the Cologne Database for Molecular Spectroscopy (CDMS).[1] The population diagram method was employed to derive the rotational temperature of the molecules from their observed spectral lines.[1]

References

- 1. arxiv.org [arxiv.org]

- 2. Quantum chemical study on the formation of isopropyl cyanide and its linear isomer in the interstellar medium | International Journal of Astrobiology | Cambridge Core [cambridge.org]

- 3. astrobiology.com [astrobiology.com]

- 4. Iso-Propyl Cyanide Detected in Star-Forming Region Sagittarius B2 | Sci.News [sci.news]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic identification of interstellar molecules | NIST [nist.gov]

- 7. Sagittarius B2 - Wikipedia [en.wikipedia.org]

- 8. ALMA Detects Interstellar Propanol and Its Isomer in Milky Way’s Center | Sci.News [sci.news]

- 9. astronomy.com [astronomy.com]

- 10. Interstellar molecules are branching out [mpg.de]

- 11. Detection of a branched alkyl molecule in the interstellar medium: iso-propyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. astrochymist.org [astrochymist.org]

An In-Depth Technical Guide on the Fundamental Reactivity of the Isocyanide Functional Group

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Unique Duality of the Isocyanide Functional Group

The isocyanide functional group, denoted as -N≡C, is a versatile and highly reactive moiety that has garnered significant attention in organic synthesis, medicinal chemistry, and materials science.[1] Its unique electronic structure, characterized by a resonance between a triple-bonded and a carbene-like form, bestows upon it both nucleophilic and electrophilic character at the terminal carbon atom. This dual reactivity is the cornerstone of its diverse chemical transformations and its utility as a powerful building block in the construction of complex molecular architectures.[2][3]

Isocyanides are isomers of nitriles (-C≡N) but exhibit markedly different reactivity. The organic substituent is attached to the nitrogen atom in isocyanides, whereas it is attached to the carbon atom in nitriles.[1] This seemingly subtle difference in connectivity has profound implications for their chemical behavior.

Data Presentation: A Quantitative Overview of Isocyanide Properties

A thorough understanding of the isocyanide functional group's reactivity is underpinned by quantitative data. The following tables summarize key physicochemical and spectroscopic properties, as well as a comparative look at the reactivity of different isocyanide classes.

Table 1: Physicochemical Properties of Selected Isocyanides

| Isocyanide | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Methyl Isocyanide | C₂H₃N | 41.05 | 59-60 | 0.756 | 1.364 |

| Ethyl Isocyanide | C₃H₅N | 55.08 | 78-79 | 0.76 | 1.382 |

| n-Butyl Isocyanide | C₅H₉N | 83.13 | 118-119 | 0.791 | 1.403 |

| tert-Butyl Isocyanide | C₅H₉N | 83.13 | 91-92 | 0.749 | 1.392 |

| Phenyl Isocyanide | C₇H₅N | 103.12 | 165-166 | 0.977 | 1.558 |

| Benzyl Isocyanide | C₈H₇N | 117.15 | 210 | 0.985 | 1.547 |

Data compiled from various sources.

Table 2: Spectroscopic Data for the Isocyanide Functional Group

| Spectroscopic Technique | Characteristic Absorption/Signal | Notes |

| Infrared (IR) Spectroscopy | Strong, sharp absorption in the range of 2165–2110 cm⁻¹ | This characteristic stretching frequency is a reliable diagnostic for the presence of an isocyanide group.[1] |

| ¹³C NMR Spectroscopy | Isocyanide carbon signal typically appears in the range of 155-170 ppm. | The chemical shift can be influenced by the nature of the substituent. |

| ¹H NMR Spectroscopy | Protons on the α-carbon to the isocyanide group are deshielded. | For example, in ethyl isocyanide, the -CH₂- protons appear around 3.5 ppm. |

Data compiled from various sources.[1][4]

Table 3: Comparative Reactivity of Alkyl vs. Aryl Isocyanides in the Ugi Reaction

| Isocyanide Type | Electronic Effect of Substituent | Nucleophilicity of Isocyanide Carbon | General Reactivity in Ugi Reaction |

| Alkyl Isocyanides | Electron-donating (+I effect) | Increased | Generally higher reactivity and yields.[5] |

| Aryl Isocyanides | Electron-withdrawing (-M effect) | Decreased | Generally lower reactivity compared to alkyl isocyanides.[5] |

This table provides a qualitative comparison. Actual reaction rates and yields depend on the specific substrates and reaction conditions.

Fundamental Reactivity of Isocyanides

The reactivity of isocyanides can be broadly categorized into several key areas, all stemming from the unique electronic nature of the -N≡C group.

α-Addition Reactions: The Hallmark of Isocyanide Reactivity

The most characteristic reaction of isocyanides is the α-addition, where both an electrophile and a nucleophile add to the same terminal carbon atom. This is a direct consequence of the dual electronic character of the isocyanide carbon. This reactivity pattern is central to the utility of isocyanides in multicomponent reactions.

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

Isocyanides are renowned for their participation in a variety of multicomponent reactions, which allow for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[6]

The Ugi reaction is a cornerstone of isocyanide chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7] This reaction is highly valued in drug discovery for its ability to generate large libraries of peptidomimetic compounds.[7] The reaction is typically exothermic and proceeds with high atom economy, with the loss of only a molecule of water.[7]

The Passerini reaction, one of the first discovered isocyanide-based MCRs, involves the reaction of an isocyanide, a carboxylic acid, and an aldehyde or ketone to yield an α-acyloxy amide.[8] This reaction is believed to proceed through a concerted mechanism in aprotic solvents at high concentrations.[8]

Cycloaddition Reactions

Isocyanides readily participate in cycloaddition reactions, acting as a one-carbon component. A notable example is the [4+1] cycloaddition with 1,3-dipoles or dienes, which provides a powerful route to various five-membered heterocyclic systems.[9]

Insertion Reactions

The carbene-like character of isocyanides allows them to insert into various single bonds. These reactions are often catalyzed by transition metals and are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of isocyanide chemistry in a research setting.

Synthesis of Isocyanides: Dehydration of Formamides

A common and versatile method for the synthesis of isocyanides is the dehydration of N-substituted formamides using a variety of dehydrating agents.

Protocol for the Synthesis of an Aryl Isocyanide (e.g., p-Tolyl Isocyanide)

-

Reactants: N-(p-tolyl)formamide, triethylamine, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-(p-tolyl)formamide in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into ice-cold aqueous sodium carbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the pure isocyanide.

-

The Ugi Four-Component Reaction

General Protocol:

-

Reactants: Aldehyde or ketone (1.0 equiv), amine (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv).

-

Solvent: Typically methanol or ethanol.

-

Procedure:

-

In a reaction vessel, combine the aldehyde/ketone, amine, and carboxylic acid in the chosen solvent.

-

Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

-

Add the isocyanide to the reaction mixture. The reaction is often exothermic.

-

Continue stirring at room temperature. Reaction times can vary from a few minutes to several hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

-

The Passerini Three-Component Reaction

General Protocol:

-

Reactants: Aldehyde or ketone (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv).

-

Solvent: Typically an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Procedure:

-

Combine the aldehyde/ketone and carboxylic acid in the solvent.

-

Add the isocyanide to the mixture.

-

Stir the reaction at room temperature. The reaction is typically slower than the Ugi reaction.

-

Monitor the reaction by TLC.

-

Upon completion, the workup and purification are similar to the Ugi reaction.

-

Mandatory Visualizations

Visual representations of reaction mechanisms and workflows are invaluable for understanding the complex transformations involving isocyanides.

Caption: A generalized experimental workflow for the Ugi four-component reaction.

Caption: Concerted mechanism of the Passerini three-component reaction.

Caption: Covalent inhibition of a metabolic enzyme by an isocyanide-containing molecule.[10][11]

References

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Novel Reactions of Isopropyl Isocyanide for Researchers, Scientists, and Drug Development Professionals

Introduction: Isopropyl isocyanide, a versatile C1 building block, has emerged as a powerful reagent in modern organic synthesis. Its unique electronic structure, characterized by a divalent carbon atom, allows it to participate in a wide array of chemical transformations, leading to the rapid construction of complex molecular architectures. This technical guide provides a comprehensive overview of novel reactions involving this compound, with a focus on multicomponent reactions, cycloadditions, and C-H functionalization. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of these methodologies in research and drug development.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. This compound is a key player in several named MCRs, most notably the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish α-acyloxy amides.[1][2] This reaction is particularly useful for the synthesis of peptidomimetics and other biologically relevant scaffolds.

Experimental Protocol: General Procedure for the Passerini Reaction

To a solution of the carboxylic acid (1.2 mmol) and the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), this compound (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 24-48 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired α-acyloxy amide.

Quantitative Data for the Passerini Reaction with this compound

| Entry | Aldehyde | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | DCM | 24 | 85 |

| 2 | 4-Nitrobenzaldehyde | Acetic Acid | DCM | 24 | 92 |

| 3 | Isobutyraldehyde | Benzoic Acid | THF | 48 | 78 |

| 4 | Cyclohexanecarboxaldehyde | Propionic Acid | DCM | 36 | 81 |

Reaction Workflow: Passerini Three-Component Reaction

Caption: Workflow for the Passerini three-component reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a highly convergent four-component reaction between an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide.[3][4] This reaction is a cornerstone of combinatorial chemistry for the rapid generation of diverse compound libraries.

Experimental Protocol: General Procedure for the Ugi Reaction

In a round-bottom flask, the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) are dissolved in methanol (0.5 M) and stirred at room temperature for 30 minutes to facilitate imine formation. Subsequently, the carboxylic acid (1.0 mmol) and this compound (1.0 mmol) are added to the mixture. The reaction is stirred for an additional 24-48 hours at room temperature. The solvent is then evaporated, and the crude product is purified by column chromatography.

Quantitative Data for the Ugi Reaction with this compound

| Entry | Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | Acetic Acid | Methanol | 24 | 88 |

| 2 | 4-Methoxybenzaldehyde | Benzylamine | Benzoic Acid | Methanol | 36 | 91 |

| 3 | Isovaleraldehyde | Cyclohexylamine | Propionic Acid | Methanol | 48 | 75 |

| 4 | Formaldehyde | tert-Butylamine | Acetic Acid | Methanol | 24 | 82 |

Reaction Mechanism: Ugi Four-Component Reaction

Caption: Mechanism of the Ugi four-component reaction.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, acting as a one-carbon component to construct diverse heterocyclic systems.

[4+1] Cycloaddition with Dienes

In the presence of a Lewis acid catalyst, this compound undergoes a [4+1] cycloaddition with conjugated dienes to afford five-membered nitrogen-containing heterocycles.

Experimental Protocol: [4+1] Cycloaddition of this compound with a Diene

To a solution of the diene (1.0 mmol) in a chlorinated solvent like 1,2-dichloroethane (DCE) under an inert atmosphere, a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 mmol) is added at 0 °C. This compound (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

Quantitative Data for [4+1] Cycloaddition Reactions

| Entry | Diene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | 2,3-Dimethyl-1,3-butadiene | TiCl₄ | 25 | 18 | 75 | | 2 | Isoprene | BF₃·OEt₂ | 25 | 24 | 68 | | 3 | Cyclopentadiene | AlCl₃ | 0 to 25 | 12 | 82 |

C-H Functionalization Reactions

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis. This compound has been successfully employed in palladium-catalyzed C-H amination reactions of arenes.[5]

Experimental Protocol: Palladium-Catalyzed C-H Amination of Arenes

A mixture of the arene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), an oxidant such as phenyliodine diacetate (PhI(OAc)₂, 1.2 mmol), and this compound (1.5 mmol) in a suitable solvent like tert-amyl alcohol is heated at 80-100 °C for 12-24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the corresponding N-isopropyl aniline derivative.

Quantitative Data for Palladium-Catalyzed C-H Amination

| Entry | Arene | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzene | PhI(OAc)₂ | 100 | 24 | 65 |

| 2 | Toluene | PhI(OAc)₂ | 100 | 24 | 72 (p:o = 4:1) |

| 3 | Anisole | PhI(OAc)₂ | 80 | 18 | 85 (p:o = 9:1) |

Logical Relationship: C-H Amination Catalytic Cycle

Caption: Catalytic cycle for palladium-catalyzed C-H amination.

The novel reactions of this compound presented in this guide highlight its immense potential in modern organic synthesis. The multicomponent reactions provide efficient routes to complex, drug-like molecules, while cycloaddition and C-H functionalization reactions offer innovative strategies for the construction of heterocycles and functionalized arenes. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and scientists, empowering them to explore the full synthetic utility of this compound in their respective fields. The continued exploration of this versatile reagent is expected to lead to the discovery of new transformations and the development of novel therapeutics and advanced materials.

References

biological activity of isocyanide-containing compounds

An In-depth Technical Guide to the Biological Activity of Isocyanide-Containing Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] Historically noted for their potent odor and utility in multicomponent reactions, recent research has unveiled their significant and diverse biological activities.[2][3] Hundreds of isocyanide-containing metabolites have been isolated from natural sources, including fungi, bacteria, sponges, and cyanobacteria, exhibiting potent antibacterial, antifungal, antimalarial, and antitumoral properties.[2][4][5] This technical guide provides a comprehensive overview of the core biological activities of isocyanide compounds, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a vital resource for professionals in drug discovery and medicinal chemistry.

Antimicrobial Activity

Isocyanide-containing natural products and their synthetic analogs have demonstrated significant potential as antimicrobial agents, with some compounds exhibiting strong effects even against challenging Gram-negative bacteria.[6] The isocyano group is often crucial for their specific mechanisms of action.[2]

Mechanism of Action: Covalent Enzyme Targeting

A novel antimicrobial mode of action for isocyanides involves the covalent targeting of essential metabolic enzymes in bacteria.[6] Studies on synthetic monoisonitriles have shown potent inhibition of Staphylococcus aureus growth.[7][8] Chemical proteomics has revealed that these compounds can covalently modify the active site cysteines of two critical enzymes:

-

FabF : An enzyme involved in the fatty acid biosynthetic process.[6]

-

GlmS : An enzyme in the hexosamine pathway.[6]

This covalent binding leads to functional inhibition of the enzymes, destabilization of related proteins, and dysregulation of the targeted metabolic pathways, ultimately inhibiting bacterial growth.[6][9]

dot

Caption: Proposed mechanism of isocyanide antimicrobial activity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected isocyanide compounds.

| Compound Family | Organism(s) | MIC Range | Reference |

| Darlucins | Various bacterial strains | 2.5 - 5 µg/mL | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Isocyanide compound stock solution (in a suitable solvent like DMSO).

-

Bacterial culture in the logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.

-

Sterile 96-well microtiter plates.

-

Incubator.

-

Microplate reader (optional).

Procedure:

-

Preparation: Prepare a serial two-fold dilution of the isocyanide compound in the 96-well plate using the broth as the diluent. The final volume in each well should be 100 µL. Ensure a range of concentrations is tested.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A solvent control (broth with bacteria and the maximum concentration of the solvent used) should also be included.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 1 x 10⁸ CFU/mL. Dilute this suspension in broth so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or with a microplate reader.

Anticancer Activity

A variety of natural and synthetic isocyanides have demonstrated significant cytotoxic activity against numerous cancer cell lines.[2][5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[10]

Active Compounds and Targets

-

Xanthocillin Derivatives: Xanthocillin X dimethyl ether has shown efficacy against solid tumors in mouse models, with IC₅₀ values in the sub-µg/mL range against cell lines like Lewis Lung carcinoma.[2]

-

2,5-Diketopiperazines: A series of these compounds, synthesized from 1-isocyano-4-methoxybenzene via a green Ugi cascade reaction, have shown notable cytotoxic effects against acute myeloid leukemia (AML) and prostate cancer cell lines.[11]

dot

Caption: Experimental workflow for the MTT cell viability assay.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.

| Compound | Cell Line | IC₅₀ Value | Reference |

| Xanthocillin X dimethyl ether | Lewis Lung Carcinoma | 0.46 µg/mL | [2] |

| Xanthocillin X dimethyl ether | Meth-A | 0.71 µg/mL | [2] |

| Cordyformamide (diformamide analogue of Xanthocillin Y2) | Human Breast Cancer | 39 µM | [2] |

Potential Signaling Pathways

The anticancer effects of isocyanides can be attributed to the modulation of several key cellular pathways. While specific pathways are compound-dependent, general mechanisms include the induction of programmed cell death (apoptosis) and halting the cell division cycle.[10][11]

dot

Caption: Potential signaling pathways affected by isocyanides.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS).

-

Isocyanide compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, or acidified isopropanol).

-

Sterile 96-well plates.

-

CO₂ incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).[12]

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the isocyanide compound. Include a vehicle control (cells treated with medium containing the same concentration of solvent as the highest compound concentration).[11]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[11]

Enzyme Inhibition

The unique electronic structure and coordinating properties of the isocyano group make it an effective "warhead" for targeting the active sites of enzymes, particularly metalloenzymes.[2][4]

Mechanism of Action: Heme Oxygenase Inhibition

Isocyanides have been identified as potent inhibitors of human heme oxygenases (hHO-1 and hHO-2).[13] Benzyl isocyanide, for example, acts as a potent uncompetitive inhibitor with respect to heme.[14] The inhibition mechanism is distinct: the isocyanide does not bind to the initial ferric heme complex but rather coordinates tightly to the verdoheme intermediate formed during the catalytic cycle, completely suppressing turnover.[13][14] This specific targeting of an intermediate offers a potential route for designing more selective inhibitors.[13]

dot

Caption: Mechanism of heme oxygenase inhibition by isocyanides.

Quantitative Enzyme Inhibition Data

The inhibitory constant (Kᵢ) and IC₅₀ values quantify the potency of enzyme inhibitors.

| Compound | Enzyme | Inhibition Type | Kᵢ / IC₅₀ Value | Reference |

| Benzyl isocyanide | Human Heme Oxygenase-1 (hHO-1) | Uncompetitive | Kᵢ = 0.15 µM | [13][14] |

| Rhabduscin aglycone | Tyrosinase | Competitive (plausible) | Potent inhibitor | [2] |

Experimental Protocol: Steady-State Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of an isocyanide compound on a target enzyme.

Materials:

-

Purified enzyme solution of known concentration.

-

Substrate for the enzyme.

-

Isocyanide inhibitor stock solution.

-

Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

-

96-well microplate (UV-transparent if monitoring absorbance changes in the UV range).

-

Spectrophotometer or fluorometer microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the isocyanide inhibitor, and the enzyme. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at a constant temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time. This rate is the reaction velocity (v).

-

Controls: Run parallel reactions including:

-

No inhibitor control: To determine the uninhibited reaction velocity (v₀).

-

No enzyme control: To correct for any non-enzymatic substrate degradation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percent inhibition [(v₀ - v) / v₀ * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[15]

-

To determine the mechanism of inhibition (e.g., competitive, uncompetitive) and the Kᵢ value, the experiment should be repeated with multiple substrate concentrations.

-

Conclusion and Future Outlook

Isocyanide-containing compounds represent a rich and underexploited area for drug discovery.[2][6] Their diverse biological activities, ranging from potent antimicrobial and anticancer effects to specific enzyme inhibition, highlight their potential as versatile pharmacophores.[5][16] The ability of the isocyano group to act as a covalent warhead or a strong metal-coordinating ligand provides unique mechanisms for modulating biological targets.[4][6] While historical concerns about toxicity and stability have hindered their development, modern research has shown that many secondary and tertiary isocyanides are metabolically stable with minimal toxicity in mammalian systems, advocating for their renaissance in medicinal chemistry.[2][17] Future research should focus on structure-activity relationship (SAR) studies to optimize potency and reduce off-target effects, further unlocking the therapeutic potential of this fascinating class of molecules.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. keyorganics.net [keyorganics.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. portal.fis.tum.de [portal.fis.tum.de]

- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isocyanides inhibit human heme oxygenases at the verdoheme stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wpage.unina.it [wpage.unina.it]

- 16. research.uniupo.it [research.uniupo.it]

- 17. researchgate.net [researchgate.net]

Harnessing the Unique Reactivity of Isopropyl Isocyanide in Advanced Materials Science

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Isopropyl isocyanide ((CH₃)₂CHNC), a member of the versatile isocyanide family, is emerging as a powerful building block in materials science. Its unique electronic structure, characterized by a terminal carbon atom with both nucleophilic and electrophilic properties, enables a wide range of chemical transformations.[1][2][3] This dual reactivity is particularly valuable in multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which allow for the rapid and efficient synthesis of complex functional monomers.[4][5] These monomers can be subsequently polymerized to create advanced materials with tunable properties. Furthermore, the isocyanide group's ability to act as a potent ligand for transition metals facilitates applications in nanoparticle functionalization, surface modification, and the development of novel coordination complexes and metal-organic frameworks (MOFs).[6][7][8] This guide explores the core applications of this compound in materials science, providing detailed experimental protocols and quantitative data to support further research and development.

Core Applications in Polymer Synthesis

The most significant application of this compound in materials science is its use as a key reactant in isocyanide-based multicomponent reactions (IMCRs) to generate novel monomers for polymerization.[4][9] The Passerini and Ugi reactions, in particular, offer a modular and atom-efficient route to highly functionalized molecules from simple precursors.[10][11]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide (such as this compound) to form an α-acyloxy carboxamide in a single step.[5][11] This reaction is exceptionally useful for creating monomers with specific functionalities, as the properties of the final polymer can be finely tuned by simply varying the aldehyde and carboxylic acid components.[4][12]

Caption: Workflow of the Passerini Three-Component Reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the MCR concept by combining four components: an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[10][13] This reaction produces an α-acylamino amide, offering even greater structural diversity for monomer synthesis compared to the Passerini reaction. This compound is frequently used as the isocyanide component in these syntheses.[14][15] The resulting complex monomers are valuable for creating specialty polymers and materials for applications in drug delivery and biotechnology.[4]

Caption: Workflow of the Ugi Four-Component Reaction.

Data on Polymerizable Monomers

The use of this compound in MCRs provides access to a wide array of functional monomers. The data below summarizes representative monomers that can be synthesized and subsequently polymerized.

| Monomer Type | MCR Used | Key Reactants (with this compound) | Resulting Polymer Functionality | Potential Applications |

| Pentafluorophenyl (PFP) Monomer [14] | Passerini | Pentafluorophenyl-containing carboxylic acid, an aldehyde | Activated ester for post-polymerization modification | Functional surfaces, bioconjugation |

| (Meth)acrylic Monomers [16] | Passerini | (Meth)acrylic acid, various aldehydes | Crosslinkable polymers, reactive side chains | Hydrogels, coatings, adhesives |

| Styrenic Monomers [16] | Passerini | Styrene-based aldehyde, a carboxylic acid | Tunable refractive index, thermal properties | Optical materials, specialty plastics |

| Peptidomimetic Scaffolds [13] | Ugi | Amino acids (as amine/acid), an aldehyde | Biocompatible and biodegradable materials | Drug delivery, tissue engineering |

Applications in Coordination Chemistry and Nanomaterials

This compound, like other isocyanides, is isolobal to carbon monoxide and acts as an excellent ligand for transition metals.[1][8] This property is exploited in the surface modification of nanoparticles and the construction of coordination polymers and MOFs.[7][17]

Nanoparticle Surface Functionalization

Isocyanides bind strongly to metal surfaces, such as gold and silver, making them effective agents for stabilizing and functionalizing nanoparticles.[7] The isopropyl group provides steric bulk and alters the hydrophobicity of the nanoparticle surface. This functionalization is crucial for controlling the dispersion of nanoparticles in various media and for introducing specific catalytic or biological activities.[18][19]

Caption: Logical workflow for nanoparticle surface functionalization.

Coordination Complexes and MOFs

The strong coordinating ability of this compound allows it to be used in the synthesis of discrete metal complexes and extended coordination networks like MOFs.[15][20] These materials have applications in gas storage, separation, and catalysis. The steric profile of the isopropyl group can influence the packing and porosity of the resulting framework.[17][21]

| Material Type | Metal Center | This compound Role | Key Properties | Potential Applications |

| Dinuclear Copper Complex [14][15] | Copper (Cu) | Bridging Ligand | Unique electrochemical and catalytic properties | Catalysis, materials science |

| Homoleptic Complexes [8] | Fe, Co, Ni, etc. | Terminal Ligand | Precursors for materials deposition, high coordination numbers | Chemical vapor deposition, catalysis |

| Coordination Networks [17] | Copper (I), Nickel (0) | Linker Support | Porosity, structural flexibility, redox activity | Gas separation, chemical sensing |

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experimental procedures involving this compound.

Protocol: Synthesis of a Functional (Meth)acrylic Monomer via Passerini Reaction

This protocol is adapted from methodologies for synthesizing reactive monomers for RAFT polymerization.[16]

Objective: To synthesize a functional monomer using this compound, methacrylic acid, and a functional aldehyde (e.g., 4-formylphenyl acetate).

Materials:

-

This compound (1.0 eq)

-

4-formylphenyl acetate (1.0 eq)

-

Methacrylic acid (1.0 eq)

-

Dichloromethane (DCM) or Water (as solvent)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-formylphenyl acetate (1.0 eq) and methacrylic acid (1.0 eq) in the chosen solvent (DCM or water, ~2 M concentration).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if DCM was used, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. If water was used as the solvent, extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure α-acyloxy carboxamide monomer.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Nickel-Catalyzed Polymerization of an Achiral Isocyanide

This protocol is a generalized procedure for the polymerization of isocyanides to form helical polymers, based on established methods.[22]

Objective: To polymerize an achiral isocyanide monomer (e.g., a monomer synthesized via the Passerini reaction containing an additional polymerizable group is not the subject here; this protocol is for polymerizing the isocyanide group itself).

Materials:

-

This compound monomer (or other achiral isocyanide)

-

Nickel(II) catalyst, e.g., NiCl₂ or --INVALID-LINK--₂ (catalyst loading typically 0.1-1.0 mol%)

-

Anhydrous solvent (e.g., chloroform, toluene)

-

Methanol (for quenching)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the isocyanide monomer in the anhydrous solvent in a Schlenk flask.

-

In a separate flask, prepare the catalyst solution by dissolving the Nickel(II) salt in the solvent. For screw-sense selective polymerization, an optically active amine can be added at this stage.[22]

-

Inject the catalyst solution into the monomer solution with vigorous stirring.

-

Allow the polymerization to proceed at room temperature for 12-24 hours. The formation of a viscous solution or precipitate indicates polymer formation.

-

Quench the reaction by adding a large volume of methanol. This will precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for molecular weight and polydispersity, and ¹H NMR for end-group analysis.

Conclusion and Future Outlook

This compound is a versatile and powerful reagent for the modern materials scientist. Its utility in multicomponent reactions enables the streamlined synthesis of diverse and highly functional monomers, which are precursors to a new generation of "smart" polymers and performance materials. The ability to precisely control polymer architecture and functionality by simply choosing different starting materials for a one-pot reaction is a significant advantage.[4] Furthermore, its robust coordination chemistry opens avenues for creating novel inorganic-organic hybrid materials, functionalizing nanoparticle surfaces, and designing sophisticated catalytic systems.[7][17] Future research will likely focus on expanding the library of isocyanide-derived materials, exploring their application in advanced fields such as biocompatible materials, chemical sensors, and optoelectronics, further cementing the role of this compound as a key enabling molecule in materials innovation.

References

- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound 97 598-45-8 [sigmaaldrich.com]

- 15. Buy this compound | 598-45-8 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. mdpi.com [mdpi.com]

- 19. Eco-Friendly Greener Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]

Methodological & Application

Synthesis of Isopropyl Isocyanide from Isopropylamine: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Isopropyl isocyanide is a versatile reagent in organic synthesis, finding application in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the generation of compound libraries for drug discovery. Its synthesis from the readily available precursor, isopropylamine, is a fundamental transformation for researchers in medicinal chemistry and synthetic organic chemistry. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the Hofmann carbylamine reaction.